molecular formula C14H20ClN3S B5220462 2-(4-chlorophenyl)-5-methyl-5-(3-methylbutyl)-1,2,4-triazolidine-3-thione CAS No. 6071-56-3

2-(4-chlorophenyl)-5-methyl-5-(3-methylbutyl)-1,2,4-triazolidine-3-thione

Cat. No. B5220462
CAS RN: 6071-56-3
M. Wt: 297.8 g/mol
InChI Key: DQFCQGRGXDKUBZ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the raw materials used, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves predicting or suggesting further studies that could be carried out on the compound based on current knowledge and research gaps .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-5-(3-methylbutyl)-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3S/c1-10(2)8-9-14(3)16-13(19)18(17-14)12-6-4-11(15)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFCQGRGXDKUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1(NC(=S)N(N1)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387229
Record name 2-(4-chlorophenyl)-5-methyl-5-(3-methylbutyl)-1,2,4-triazolidine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-methyl-5-(3-methylbutyl)-1,2,4-triazolidine-3-thione

CAS RN

6071-56-3
Record name 2-(4-chlorophenyl)-5-methyl-5-(3-methylbutyl)-1,2,4-triazolidine-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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